physical and chemical properties of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate
physical and chemical properties of 1-tert-Butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate
An In-Depth Technical Guide to 1-tert-Butyl 4-alkyl 5-oxoazepane-1,4-dicarboxylates: Synthesis, Properties, and Applications in Drug Discovery
Senior Application Scientist Note: Direct experimental data for 1-tert-butyl 4-methyl 5-oxoazepane-1,4-dicarboxylate is not extensively available in public-domain literature. This guide will focus on the closely related and well-documented analog, 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS 141642-82-2) , as a representative scaffold. The principles, synthetic strategies, and potential applications discussed are directly translatable to the 4-methyl analog and other similar derivatives.
Introduction: The Azepane Scaffold in Modern Medicinal Chemistry
The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in drug discovery.[1][2] Its inherent three-dimensional structure provides an excellent framework for developing novel therapeutics by allowing for diverse substitution patterns and the exploration of a wider chemical space compared to more common five- and six-membered rings.[3] This conformational flexibility is often a key determinant of biological activity.[2] Azepane-based compounds have demonstrated a broad spectrum of pharmacological activities, leading to over 20 FDA-approved drugs for treating a range of conditions.[1]
This technical guide provides a comprehensive overview of 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, a key building block for creating more complex azepane derivatives. We will delve into its physicochemical properties, provide a detailed, field-proven synthetic protocol, explore its chemical reactivity, and discuss its potential applications in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Properties
The properties of 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate are summarized below. These properties make it a versatile intermediate in organic synthesis, particularly in the context of medicinal chemistry.
| Property | Value | Source(s) |
| IUPAC Name | 1-O-tert-butyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate | [4] |
| CAS Number | 141642-82-2 | [4][5] |
| Molecular Formula | C₁₄H₂₃NO₅ | [4][5] |
| Molecular Weight | 285.34 g/mol | [4][6] |
| Physical Form | Liquid or Semi-solid | [7] |
| Boiling Point | 380.8 ± 42.0 °C at 760 mmHg | [5] |
| Density | 1.1 ± 0.1 g/cm³ | [5] |
| XLogP3 | 1.4 | [4] |
Predicted Spectroscopic Data
While specific experimental spectra are not widely published, the following data can be predicted based on the known spectroscopic behavior of related functional groups.[1]
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | δ (ppm): ~4.2 (q, 2H, -OCH₂CH₃), ~3.5-3.8 (m, 4H, azepane ring CH₂ adjacent to N), ~2.5-2.8 (m, 4H, other azepane ring CH₂), ~1.5 (s, 9H, -C(CH₃)₃), ~1.2 (t, 3H, -OCH₂CH₃). The methine proton at the 4-position would be coupled to the adjacent methylene protons. |
| ¹³C NMR | δ (ppm): ~170-175 (C=O, ester), ~165 (C=O, ketone), ~155 (C=O, carbamate), ~80 (-C(CH₃)₃), ~60 (-OCH₂CH₃), ~40-55 (azepane ring carbons), ~28 (-C(CH₃)₃), ~14 (-OCH₂CH₃). |
| IR (Infrared) | ν (cm⁻¹): ~1740 (C=O stretch, ester), ~1715 (C=O stretch, ketone), ~1690 (C=O stretch, carbamate), ~2980 (C-H stretch, sp³). |
| Mass Spec (MS) | m/z: Predicted [M+H]⁺ at 286.16. Key fragments would likely arise from the loss of the tert-butyl group (m/z 230), loss of the ethoxy group (m/z 241), and other characteristic cleavages of the azepane ring. |
Synthesis of 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
The synthesis of this class of molecules is most effectively achieved through an intramolecular Dieckmann condensation, a robust method for forming cyclic β-keto esters.[8][9][10] The following is a proposed multi-step synthesis starting from commercially available materials.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol
Causality Behind Experimental Choices: This protocol is designed for high yield and purity. The use of a strong, non-nucleophilic base in the Dieckmann condensation minimizes side reactions. Anhydrous conditions are critical to prevent hydrolysis of the esters and quenching of the base. The acidic workup ensures the final product is in its neutral, keto-ester form.
Step 1: Synthesis of the Acyclic Diester Precursor (Diethyl 4-(tert-butoxycarbonylamino)heptanedioate)
-
To a stirred solution of Boc-glycine ethyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of ethyl acrylate (2.2 eq) in anhydrous THF dropwise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the acyclic diester precursor.
Step 2: Intramolecular Dieckmann Condensation
-
To a solution of the acyclic diester precursor (1.0 eq) in anhydrous toluene under an argon atmosphere, add potassium bis(trimethylsilyl)amide (KHMDS) (1.2 eq, as a solution in toluene) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC for the consumption of the starting material.
-
Cool the reaction mixture to 0 °C.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of 1 M aqueous HCl until the pH is ~4-5.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate as a liquid or semi-solid.
Chemical Reactivity and Applications in Drug Discovery
The 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate scaffold is a versatile intermediate for further chemical modifications. The ketone at the 5-position can undergo various transformations such as reduction, reductive amination, and Wittig reactions. The ester at the 4-position can be hydrolyzed and used for amide bond formation. The Boc-protecting group on the nitrogen can be readily removed under acidic conditions, allowing for N-alkylation or N-acylation.
This synthetic versatility makes the azepane scaffold highly valuable in the development of novel therapeutics.[11] Azepane derivatives have been investigated for a wide range of biological activities, including:
-
Anticancer Agents: The conformational flexibility of the azepane ring allows it to effectively interact with various biological targets involved in cancer progression.[1]
-
Anti-Alzheimer's Disease Agents: Azepane-based compounds have been designed as inhibitors of enzymes such as BACE1, which is implicated in the production of amyloid-β peptides.
-
Antimicrobial Agents: The azepane nucleus has been incorporated into molecules with potent antibacterial and antifungal activities.[1]
-
Central Nervous System (CNS) Agents: The lipophilic nature and three-dimensional shape of azepanes make them suitable candidates for CNS-targeting drugs, including anticonvulsants and antidepressants.[3]
The functional groups on the 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate scaffold provide multiple handles for combinatorial library synthesis, enabling the rapid generation of diverse molecules for high-throughput screening in drug discovery campaigns.
Safety and Handling
1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.[3]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4][7]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Store the compound in a tightly sealed container in a cool, dry place.[6]
References
-
Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025). JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available at: [Link]
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Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. Available at: [Link]
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Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2022). Taylor & Francis. Available at: [Link]
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Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025). ResearchGate. Available at: [Link]
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1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate CAS NO: 141642-82-2. Alfa Chemical. Available at: [Link]
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1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. PubChem. Available at: [Link]
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Dieckmann condensation. Wikipedia. Available at: [Link]
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Dieckmann Condensation. SynArchive. Available at: [Link]
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Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate. Available at: [Link]
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